4-[Amino(cyclopropyl)methyl]-3-methylphenol
CAS No.:
Cat. No.: VC17760936
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 4-[amino(cyclopropyl)methyl]-3-methylphenol |
| Standard InChI | InChI=1S/C11H15NO/c1-7-6-9(13)4-5-10(7)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3 |
| Standard InChI Key | ULBUOWGEFMDYKL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)O)C(C2CC2)N |
Introduction
Chemical Identity and Structural Features
4-[Amino(cyclopropyl)methyl]-3-methylphenol (molecular formula: C₁₁H₁₅NO) belongs to the class of substituted phenols with a cyclopropane-containing side chain. The compound’s structure combines a phenolic hydroxyl group at position 1, a methyl group at position 3, and an aminocyclopropylmethyl group at position 4. This arrangement introduces steric hindrance and electronic effects that influence its reactivity and interactions .
Key structural attributes include:
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Cyclopropyl moiety: A three-membered carbon ring fused to the methylamine group, contributing to conformational rigidity and potential bioactivity.
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Phenolic hydroxyl group: Enables hydrogen bonding and participation in acid-base reactions, typical of phenolic compounds .
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Methyl substitution: Enhances lipophilicity and may stabilize the aromatic ring against oxidative degradation .
Comparative analysis with the structurally similar 4-Amino-3-methylphenol (C₇H₉NO) reveals that the cyclopropyl group in 4-[Amino(cyclopropyl)methyl]-3-methylphenol increases molecular weight by ~88.54 g/mol and significantly alters solubility and partition coefficients .
Synthesis and Manufacturing Processes
The synthesis of 4-[Amino(cyclopropyl)methyl]-3-methylphenol can be extrapolated from methods used for analogous compounds. A patent detailing the preparation of 4-Amino-3-methylphenol (CN103508908A) provides a foundational framework :
Nitrosation Reaction
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Substrate: m-Cresol (3-methylphenol) is reacted with sodium nitrite (NaNO₂) in an acidic medium (HCl) at 3–10°C.
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Intermediate: Forms 4-nitroso-3-methylphenol via electrophilic aromatic substitution, with the nitroso group directed to the para position by the methyl group’s ortho/para-directing effect .
Hydrogenation Reduction
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Catalysis: Palladium-carbon (Pd/C) or Raney nickel catalyzes the reduction of the nitroso group to an amine in alcoholic solvents (e.g., methanol, ethanol).
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Conditions: Conducted at 20–40°C under hydrogen pressure (0.1–0.5 MPa) for 2–8 hours .
Physicochemical Properties
While experimental data for 4-[Amino(cyclopropyl)methyl]-3-methylphenol are scarce, extrapolations from analogs suggest the following properties :
The cyclopropyl group likely reduces water solubility compared to 4-Amino-3-methylphenol (logP = 0.51) , aligning with its increased hydrophobicity.
Biological Activity and Mechanisms
Though direct studies are unavailable, the compound’s structural features suggest potential bioactivity:
Pest Control
Analog 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol exhibits acaricidal and insecticidal activity against Tetranychus urticae (spider mites) and Nilaparvata lugens (brown planthopper). The mechanism may involve inhibition of mitochondrial complex III or interference with neurotransmitter systems.
Enzymatic Interactions
The amino and hydroxyl groups may chelate metal ions (e.g., Cu²⁺), inducing oxidative DNA damage—a trait observed in 4-Amino-3-methylphenol .
Industrial and Pharmaceutical Applications
Agricultural Chemistry
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Pesticide Formulations: As a miticide or insecticide, leveraging its lipophilicity for foliar adhesion and systemic transport.
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Synergistic Agents: Enhances efficacy of neonicotinoids or pyrethroids by modulating detoxification enzymes.
Pharmaceutical Intermediate
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